1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea - 2034543-62-7

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea

Catalog Number: EVT-2973555
CAS Number: 2034543-62-7
Molecular Formula: C21H27N7O4
Molecular Weight: 441.492
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound identified through property modeling as a potential inhibitor of glucosylceramide synthase (GCS). [] It belongs to a class of compounds being investigated for their potential in treating glycosphingolipid storage diseases, particularly those with central nervous system (CNS) manifestations. []

Synthesis Analysis

The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is based on modifications to the D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP) pharmacophore. [] The modifications primarily focus on the carboxamide N-acyl group, aiming to reduce the total polar surface area and the number of rotatable bonds. [] These adjustments are crucial for enhancing the compound's ability to penetrate the blood-brain barrier, a significant limitation of existing GCS inhibitors like eliglustat tartrate. [] Unfortunately, the provided abstracts do not offer a detailed synthesis protocol for this specific compound.

Mechanism of Action

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is designed to inhibit glucosylceramide synthase (GCS). [] While the exact mechanism of inhibition requires further investigation, it is hypothesized to involve competitive binding to the enzyme's active site, preventing the synthesis of glucosylceramide. [] This inhibition is crucial as glucosylceramide accumulation in the brain is a hallmark of certain glycosphingolipid storage diseases. []

Applications

The primary scientific application of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea lies in its potential as a therapeutic agent for glycosphingolipid storage diseases with CNS involvement. [] Preclinical studies in mice demonstrate its ability to significantly reduce brain glucosylceramide levels after intraperitoneal administration. [] This finding highlights its potential as a brain-penetrant GCS inhibitor, surpassing the limitations of existing treatments like eliglustat tartrate. []

    • Compound Description: This compound is a sodium-glucose linked transporter (SGLT) inhibitor. []
  • (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG9810)

    • Compound Description: This is a transient receptor potential type V1 receptor antagonist that effectively relieves acute and chronic inflammatory pain and postoperative pain. []

    2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

    • Compound Description: This compound is a glucosylceramide synthase (GCS) inhibitor that can reduce brain glucosylceramide content. []

Properties

CAS Number

2034543-62-7

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}urea

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea

Molecular Formula

C21H27N7O4

Molecular Weight

441.492

InChI

InChI=1S/C21H27N7O4/c29-21(23-15-3-4-16-17(13-15)32-12-11-31-16)22-14-18-24-19(27-5-1-2-6-27)26-20(25-18)28-7-9-30-10-8-28/h3-4,13H,1-2,5-12,14H2,(H2,22,23,29)

InChI Key

VFSGJCDBGCVWMC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.